BenchChemオンラインストアへようこそ!

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure the unsubstituted parent scaffold 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine (MW 154.23, LogP 0.33, TPSA 40.90 Ų) for fragment-based drug discovery and systematic SAR exploration. Unlike pre-functionalized 5-arylidene or 9-nitro analogs (CAS 105592-52-7), this clean starting point enables C-5 derivatization without confounding substituent effects. Its tetrahydro unsaturation pattern distinguishes it from hexahydro imidazo thiazepines in US 4,376,769, supporting freedom-to-operate strategies. Ideal for benchmarking novel synthetic methodologies and paired-compound property-based lead optimization.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 500604-74-0
Cat. No. B12945195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine
CAS500604-74-0
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CN2CC=CCSC2=N1
InChIInChI=1S/C7H10N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-2H,3-6H2
InChIKeyBVLVZOKSEPALIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine (CAS 500604-74-0): Core Scaffold Identity and Physicochemical Baseline for Procurement


2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine (CAS 500604-74-0) is a fused bicyclic heterocycle comprising an imidazole ring annulated at the [2,1-b] junction to a partially unsaturated seven-membered thiazepine ring . It belongs to the broader imidazo[2,1-b][1,3]thiazepine scaffold class, which has been investigated as a privileged structure for benzodiazepine receptor (GABA-A/BzR) ligand design [1]. The compound has the molecular formula C7H10N2S, a molecular weight of 154.23 g/mol, and a computed LogP of 0.33 . Critically, this compound represents the unsubstituted parent scaffold—devoid of arylidene, nitro, or other functional groups that characterize the majority of literature-reported, biologically evaluated analogs [1]. As such, it serves as a versatile synthetic intermediate for derivatization campaigns, offering a clean structural starting point distinct from its pre-functionalized congeners.

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine: Why In-Class Scaffold Interchangeability Is Not Supported by Evidence


The imidazo[2,1-b]thiazepine scaffold family encompasses structurally diverse subtypes—including 5-arylidene derivatives, hexahydro (fully saturated) variants, and nitro-substituted congeners—that exhibit markedly divergent physicochemical and pharmacological profiles [1][2]. Published benzodiazepine receptor binding data derive exclusively from ortho-substituted 5-arylidene-imidazo[2,1-b]thiazepines bearing extended aromatic substituents; affinity values cannot be extrapolated to the unsubstituted parent scaffold [1]. Similarly, the hexahydro imidazo thiazepines disclosed in Schering patent US 4,376,769 represent fully saturated ring systems with distinct conformational and electronic properties, documented as anti-inflammatory and anti-secretory intermediates [2]. Substituting one imidazo-thiazepine variant for another—even within the same nominal ring system—introduces uncontrolled variables in LogP, polar surface area, hydrogen-bonding capacity, and receptor engagement that can confound SAR interpretation and synthetic route planning. The sections below present the limited but decision-relevant quantitative differentiation data available for this specific compound against its closest structural neighbors.

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine: Quantitative Differentiation Evidence Against Closest Structural Analogs


LogP Differential: Unsubstituted Parent Scaffold vs. 9-Nitro Analog (CAS 105592-52-7)

The unsubstituted parent scaffold 2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine exhibits a computed LogP of 0.33, compared to 2.20 for the 9-nitro-substituted analog (CAS 105592-52-7), representing a ~1.87 log unit difference in lipophilicity . Both values were obtained from the same authoritative database using identical computational methodology, enabling direct cross-compound comparison. This ~74-fold theoretical partition coefficient differential has significant implications for membrane permeability, aqueous solubility, and downstream pharmacokinetic behavior.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Differential: Unsubstituted Parent vs. 9-Nitro Analog

The TPSA of the unsubstituted parent scaffold is 40.90 Ų, compared to 88.94 Ų for the 9-nitro analog . This represents a ΔPSA of 48.04 Ų (more than 2-fold higher for the nitro analog). The parent compound's TPSA falls well below the commonly applied blood-brain barrier penetration threshold of ~60–70 Ų, whereas the nitro analog exceeds this threshold substantially, predicting markedly different CNS exposure potential.

Drug Design ADME Prediction Blood-Brain Barrier Penetration

Molecular Weight Differential and Synthetic Handle Availability: Parent Scaffold vs. 9-Nitro Analog

The parent scaffold has a molecular weight of 154.23 Da, versus 199.23 Da for the 9-nitro analog—a ΔMW of 45.00 Da attributable to the nitro substituent . The unsubstituted scaffold satisfies fragment-based drug discovery (FBDD) criteria (MW < 300 Da; specifically within the optimal fragment range of MW < 250 Da), whereas the nitro analog approaches the upper fragment limit. Furthermore, the parent scaffold presents an unsubstituted imidazole C-5 position as a tractable synthetic handle for diversification, whereas the nitro analog introduces an electron-withdrawing group that alters the reactivity landscape of the ring system.

Fragment-Based Drug Discovery Synthetic Chemistry Building Block Selection

Ring Saturation State: Tetrahydro (Double Bond) vs. Hexahydro (Fully Saturated) Differentiation

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine contains a double bond within the seven-membered thiazepine ring (confirmed by SMILES: C1CN2CC=CCSC2=N1), conferring a planarized region with restricted conformational freedom . In contrast, the hexahydro imidazo thiazepines claimed in US Patent 4,376,769 are fully saturated across the thiazepine ring, adopting a more flexible, three-dimensional conformation [1]. Published SAR from the imidazo[2,1-b]thiazepine benzodiazepine receptor ligand series demonstrates that the type of annelated ring and its saturation state directly influence receptor binding affinity [2]. While no direct head-to-head binding comparison exists between this specific tetrahydro scaffold and a matched hexahydro analog, class-level SAR indicates that ring unsaturation is a critical determinant of molecular recognition at the GABA-A/BzR site.

Conformational Analysis Scaffold Design Receptor Binding

Ring-Size Differentiation: Seven-Membered Thiazepine vs. Five-Membered Thiazole and Six-Membered Thiazine Analogs

Within the imidazo[2,1-b] fused heterocycle series, the seven-membered thiazepine ring of 2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine distinguishes it from the five-membered thiazole (imidazo[2,1-b]thiazole) and six-membered thiazine (imidazo[2,1-b]thiazine) counterparts [1]. A systematic 2004 study comparing imidazo[2,1-b]thiazine and imidazo[2,1-b]thiazepine derivatives at the benzodiazepine binding site demonstrated that the annelated ring size modulates affinity: ortho-substituted 5-arylidene-imidazo[2,1-b]thiazepines exhibited affinity at low micromolar concentrations, while analogous imidazo[2,1-b]thiazines and thiazoles showed different affinity ranges [1]. Although the specific unsubstituted parent compound 500604-74-0 was not directly tested in that study, the ring-size-dependent SAR established therein indicates that the seven-membered thiazepine confers a distinct pharmacophoric geometry not replicated by the five- or six-membered ring analogs.

Scaffold Hopping Ring-Size SAR Chemoinformatics

2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine: Evidence-Grounded Application Scenarios for Scientific Procurement


Fragment-Based Lead Generation Targeting CNS-Relevant Benzodiazepine Receptor Modulators

The parent scaffold's low MW (154.23 Da), favorable TPSA (40.90 Ų), and low LogP (0.33) align with fragment-based drug discovery (FBDD) criteria for CNS drug targets . The imidazo[2,1-b]thiazepine chemotype has established class-level precedent for GABA-A benzodiazepine site engagement, with 5-arylidene derivatives demonstrating low micromolar affinity [1]. As an unsubstituted starting point, 2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine enables systematic fragment growing and SAR exploration at the C-5 position without confounding substituent effects, making it a strategically cleaner choice for fragment library inclusion than pre-functionalized analogs such as the 9-nitro derivative (CAS 105592-52-7) .

Scaffold-Hopping Reference Compound for Imidazo-Fused Heterocycle Patent Landscaping

The seven-membered thiazepine ring distinguishes this compound from the more extensively claimed imidazo[2,1-b]thiazole (five-membered) and imidazo[2,1-b]thiazine (six-membered) scaffolds [1]. In the context of patent strategy, the tetrahydro unsaturation pattern further differentiates it from the hexahydro imidazo thiazepines protected under US 4,376,769 (Schering Corporation) [2]. Procuring 2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine as a reference scaffold supports freedom-to-operate analyses and enables the exploration of chemical matter in a structurally adjacent but patentably distinct ring system.

Synthetic Methodology Development for Bridged Imidazo-Thiazepine Ring Construction

As an unadorned parent scaffold, 2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine represents an ideal validation substrate for novel synthetic methods targeting imidazo[2,1-b]thiazepine construction. Its structural simplicity—lacking aryl, nitro, or carbonyl substituents—minimizes competing reaction pathways during methodology development . Researchers developing late-stage C–H functionalization, cross-coupling, or cyclization strategies can use this compound to benchmark reaction yields, regioselectivity, and scope without interference from pre-existing functional groups, a key advantage over substituted congeners such as the 9-nitro analog (CAS 105592-52-7) .

Physicochemical Comparator for ADME/PK Profiling in Thiazepine-Containing Lead Series

The compound's computed LogP (0.33), TPSA (40.90 Ų), and MW (154.23 Da) provide a quantitative baseline for assessing the physicochemical impact of substituent addition in imidazo[2,1-b]thiazepine lead optimization programs . When used alongside its 9-nitro analog (LogP 2.20, TPSA 88.94 Ų, MW 199.23 Da), researchers can deconvolute the contributions of specific functional groups to lipophilicity, polarity, and permeability parameters . This paired-compound approach supports property-based drug design and enables more informed go/no-go decisions during the hit-to-lead phase.

Quote Request

Request a Quote for 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.